molecular formula C10H16N2O4 B075038 Butanamide, N,N'-1,2-ethanediylbis[3-oxo- CAS No. 1471-94-9

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-

Cat. No. B075038
CAS RN: 1471-94-9
M. Wt: 228.24 g/mol
InChI Key: KLZDEEDOBAPARF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo- and related compounds often involves complex chemical reactions, utilizing various catalysts and methodologies to achieve desired structures and functionalities. Techniques such as aldol condensation, using metal oxides or hydroxyapatite catalysts, have been suggested for the production of related butanol compounds from ethanol, indicating a preference for chemical conversion routes over fermentation due to efficiency and fewer by-product formations (Ndaba, Chiyanzu, & Marx, 2015).

Molecular Structure Analysis

The molecular structure of Butanamide, N,N'-1,2-ethanediylbis[3-oxo- encompasses a framework that allows for various chemical interactions and reactions. Studies on related compounds, such as 1,3-butadiene and its analogues, have shown that molecular structures can significantly influence the chemical reactivity, highlighting the importance of structural analysis in understanding compound behavior (Sadowski & Kula, 2024).

Chemical Reactions and Properties

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-, participates in various chemical reactions, reflecting its reactivity and interaction with different chemical agents. The compound's behavior in reactions such as hydrocyanation indicates its potential utility in organic synthesis and chemical transformations (Bini, Müller, & Vogt, 2010).

Physical Properties Analysis

The physical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-, such as solubility, volatility, and crystallization behavior, play crucial roles in its applicability and handling. For example, poly(butylene 2,6-naphthalate), a related polyester, shows significant interest due to its excellent anti-abrasion, chemical resistance, and gas barrier characteristics, underlining the importance of understanding physical properties (Ding et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability, and degradation pathways, are pivotal in defining the utility and safety of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-. Investigations into related compounds have underscored the diverse reactivity profiles and potential as valuable reagents in organic synthesis, offering insights into the compound's chemical behavior (Wang et al., 2022).

Scientific Research Applications

Synthesis and Chemical Properties

Butanamide derivatives, such as 3-oxo-N-(pyridin-2-yl)butanamide, have been extensively studied for their synthetic routes and chemical properties. These compounds serve as precursors for the synthesis of heterocyclic compounds, demonstrating significant reactivity and synthetic importance. Research highlights methods involving the reaction of diketene with aromatic primary amines and the reaction of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate to prepare these butanamide derivatives, which are crucial for further chemical transformations (Fadda, Abdel‐Galil, & Elattar, 2015).

Antimicrobial and Anticancer Applications

Butanamide derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide showed moderate antimicrobial activity. This indicates the potential of butanamide derivatives in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009). Furthermore, specific butanamide compounds were synthesized and characterized, showing promising in vitro antimicrobial, anticancer, and antileishmanial activities, as well as interaction with SS-DNA, indicating their potential in medicinal chemistry and drug development (Sirajuddin, Ali, Zaib, Iqbal, Tahir, & Hadda, 2015).

Material Science and Catalysis

In material science, butanamide derivatives have been utilized in the synthesis of novel azodisperse dyes from 3-oxo-N-(pyrazol-4-yl)butanamide for dyeing polyester fibers. This research indicates the role of butanamide derivatives in developing new materials with specific applications in the textile industry (Girges, Hanna, & Elagamey, 2007). Additionally, butanamide derivatives have been explored for their electrocatalytic properties, such as in the synthesis of hydrogen peroxide, showcasing the potential of these compounds in catalysis and green chemistry applications (Fellinger, Hasché, Strasser, & Antonietti, 2012).

properties

IUPAC Name

3-oxo-N-[2-(3-oxobutanoylamino)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2O4/c1-7(13)5-9(15)11-3-4-12-10(16)6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZDEEDOBAPARF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NCCNC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061716
Record name Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
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Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-

CAS RN

1471-94-9
Record name N,N′-1,2-Ethanediylbis[3-oxobutanamide]
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Record name N,N'-Ethylenebis(3-oxobutyramide)
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Record name Di-Acetoacetylethylenediamine
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Record name Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
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Record name Butanamide, N,N'-1,2-ethanediylbis[3-oxo-
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Record name N,N'-ethylenebis[3-oxobutyramide]
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Record name N,N'-ETHYLENEBIS(3-OXOBUTYRAMIDE)
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